(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
(E)-3-(2-Methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzimidazole core linked to a 2-methoxyphenyl group via an α,β-unsaturated nitrile bridge. This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer , antimicrobial , and enzyme inhibitory properties . Its structure combines electron-rich aromatic systems (benzimidazole and methoxyphenyl) with a polar nitrile group, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and dipole effects.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-16-9-5-4-8-15(16)20-18(21)14(12-19)11-13-7-3-6-10-17(13)22-2/h3-11H,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCMQKRTDLVWQP-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic approach includes the formation of the benzimidazole core followed by the introduction of the acrylonitrile moiety.
General Synthetic Scheme:
- Formation of Benzimidazole:
- Reaction of 2-methoxyphenyl and 1-methyl-1H-benzimidazole derivatives.
- Utilization of chlorosulfonic acid and triethylamine to facilitate the reaction.
- Acrylonitrile Introduction:
- Addition of acrylonitrile to the benzimidazole derivatives under basic conditions.
This methodology allows for the production of high yields and purity of the target compound, which can be characterized using spectroscopic methods like NMR and mass spectrometry .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that modifications in structure can enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | < 5 | Staphylococcus aureus |
| Related Benzimidazole Derivative | < 10 | Candida albicans |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The mechanism appears to involve the induction of apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways such as those involving p53 and Bcl-2 proteins. The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Spasmolytic Activity
Another area of interest is the spasmolytic activity exhibited by related compounds. Studies have demonstrated that structural variations influence spasmolytic effects, suggesting that this compound could possess similar properties. This activity has been attributed to its ability to inhibit calcium influx in smooth muscle cells .
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism Exploration :
- Spasmolytic Activity Assessment :
Scientific Research Applications
Antibacterial Activity
The compound has demonstrated notable antibacterial properties against various strains of bacteria. For instance, studies have shown that derivatives of imidazole, including those related to (E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, exhibit effective inhibition against Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential as therapeutic agents in treating bacterial infections .
Case Studies
- Synthesis and Testing : In a study focusing on imidazole derivatives, compounds similar to this compound were synthesized and tested against various bacterial strains. The results indicated a significant reduction in bacterial viability, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making these compounds valuable candidates for further development in antibiotic therapies .
Anticancer Properties
In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines, including breast and lung cancer cells.
Research Findings
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to reduced cell viability. Specific assays indicated that it affects cell cycle progression and promotes cell death through both intrinsic and extrinsic apoptotic pathways .
- Mechanistic Insights : The anticancer activity has been attributed to the compound's ability to modulate signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways . This modulation may enhance the efficacy of existing chemotherapeutic agents.
Synthesis of Novel Derivatives
The synthesis of this compound has paved the way for developing novel derivatives with enhanced biological activities.
Synthetic Approaches
- Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies include microwave-assisted techniques that significantly reduce reaction times while improving yields. This method has been applied successfully to synthesize various substituted acrylonitriles with potential pharmacological properties .
- Computational Analysis : Computational studies have been employed to predict the biological activity of new derivatives based on the structure of this compound. These analyses help identify promising candidates for further experimental validation .
Chemical Reactions Analysis
Nucleophilic Additions
The acrylonitrile group undergoes nucleophilic additions due to its conjugated electron-withdrawing nature. Key reactions include:
Cyano group reactivity :
-
Hydrolysis under acidic or basic conditions yields corresponding amides or carboxylic acids.
-
Reaction with Grignard reagents forms β-substituted nitriles via Michael addition.
Conjugate addition examples :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O | H<sub>2</sub>SO<sub>4</sub>, reflux | 3-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)propanamide | 78% | |
| CH<sub>3</sub>MgBr | THF, 0°C → RT | 3-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-3-methylpropanenitrile | 65% |
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
| Diene | Conditions | Cycloadduct Structure | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclic tetrahydrobenzonitrile | 85:15 | |
| Anthracene | Microwave, 150°C, 2h | Polyaromatic fused nitrile | 92% yield |
Reaction regioselectivity aligns with frontier molecular orbital theory, favoring endo transition states .
Substitution at Benzimidazole
The 1-methylbenzimidazole moiety undergoes electrophilic substitution:
Nitration :
-
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at C-5/C-6 positions .
Halogenation : -
NBS in CCl<sub>4</sub> yields 5-bromo derivatives (72% yield) .
Methoxyphenyl Modifications
The 2-methoxyphenyl group participates in:
Demethylation :
-
BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> produces phenolic derivatives (89% yield) .
Cross-coupling :
Redox Transformations
Oxidation :
-
KMnO<sub>4</sub>/NaOH converts nitrile to carboxylic acid (83% yield).
Reduction : -
LiAlH<sub>4</sub> reduces nitrile to primary amine (56% yield).
Spectroscopic Characterization Data
Key analytical parameters for reaction monitoring:
IR Spectroscopy :
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
HRMS :
Reaction Optimization Insights
Critical parameters from experimental studies:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80-110°C | <100°C: incomplete conversion |
| Solvent | DMF > THF > EtOH | Polar aprotic enhances reactivity |
| Reaction Time | 4-8h (thermal) | Prolonged time increases side products |
Microwave-assisted reactions reduce time by 60-70% compared to conventional heating .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, supported by reproducible experimental data. The unique electronic interplay between its substituents enables diverse reactivity patterns, making it valuable for pharmaceutical and materials science applications .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Substituents in Analogous Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents like the 2,4-dichlorobenzyloxy group in reduce conformational flexibility but improve target selectivity.
- Hydrogen Bonding : Hydroxy groups in enable additional hydrogen-bonding interactions, which are absent in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Higher molecular weight and halogen substituents (e.g., Br in ) correlate with elevated melting points due to increased crystallinity.
- Nitro and hydroxy groups reduce solubility in polar solvents, whereas methoxy groups improve compatibility with organic solvents .
Electronic and Reactivity Profiles
Table 3: DFT-Derived Electronic Properties
| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reactivity Trends |
|---|---|---|---|---|
| Target Compound (Hypothetical) | -5.8 | -2.6 | 3.2 | Moderate electrophilicity |
| 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (1f) | -6.1 | -3.0 | 3.1 | High electrophilicity at nitrile |
| (E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | -5.5 | -2.4 | 3.1 | Enhanced π-conjugation |
Key Observations :
- The target compound’s methoxy group raises HOMO energy slightly compared to nitro derivatives, reducing oxidative stability but improving charge-transfer interactions .
- Compounds with extended π-systems (e.g., benzo[b]thiophene in ) exhibit narrower band gaps, favoring electronic transitions relevant to photodynamic therapies.
Key Observations :
- Quinoline-containing derivatives (e.g., ) show superior antiproliferative activity, likely due to intercalation with DNA.
Q & A
Q. What catalytic systems are optimal for synthesizing this compound via Knoevenagel condensation?
The Knoevenagel condensation between 2-cyanomethylbenzimidazole and aromatic aldehydes is a key synthetic route. Evidence highlights:
- Morpholine/acetic acid as an effective catalyst system, yielding products with >85% efficiency under mild conditions .
- L-proline in ethanol (15 mol%) at room temperature, achieving 88% yield for structurally analogous acrylonitriles .
Methodological Insight : Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst loading. Monitor reaction progress via TLC, and isolate products via cold ethanol washing .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Critical characterization methods include:
- 1H/13C NMR : Key signals include δ 7.42–8.2 ppm (aromatic protons), δ 4.22 ppm (N-CH2), and δ 12.04 ppm (benzimidazole NH) .
- IR Spectroscopy : Peaks at ~2212 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (conjugated C=O/C=N) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for benzothiazole analogs) confirm molecular weight .
Advanced Research Questions
Q. How do substituents influence the photophysical properties of such acrylonitrile derivatives?
- Electron-withdrawing groups (e.g., -CF₃) redshift emission wavelengths by stabilizing excited states, while electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yields .
- Intermolecular interactions : π-π stacking and hydrogen bonding in crystal lattices reduce non-radiative decay, as shown in polymorph studies of pyridine-phenyl acrylonitriles .
Methodological Insight : Use time-resolved fluorescence and DFT calculations to correlate substituent effects with emission profiles .
Q. What experimental design strategies optimize photocatalytic degradation parameters?
- Box-Behnken Design : Statistically optimizes factors like pH, catalyst dose, and irradiation time. For acrylonitrile analogs, pH 7–9 and TiO₂/H₂O₂ systems achieve >90% degradation .
- Contradiction Note : While focuses on TiO₂, benzimidazole-containing compounds may require tailored catalysts (e.g., ZnO/g-C₃N₄) due to electron-rich aromatic systems.
Q. How can computational methods elucidate intermolecular interactions in crystal structures?
Q. What mechanisms drive exciplex formation in polymer-acrylonitrile composites?
- Donor-Acceptor Pairing : Polyvinylcarbazole (donor) and acrylonitrile derivatives (acceptor) form exciplexes via charge transfer, with emission >500 nm .
- Electrochemical Tuning : Adjust HOMO levels (e.g., -5.3 eV for methoxyphenyl derivatives) to align with polymer matrices for efficient energy transfer .
Synthetic and Mechanistic Challenges
Q. How can reaction efficiency be maintained during scale-up?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., aza-Michael additions under microwaves) .
- Catalyst Recycling : Immobilize L-proline or morpholine on silica gel for reusable, cost-effective batches .
Q. What role do electron-withdrawing groups play in electrochemical properties?
- HOMO Level Modulation : Nitro (-NO₂) or cyano (-CN) groups lower HOMO levels (e.g., -5.6 eV), enhancing electron transport in OLEDs .
- Cyclic Voltammetry : Use Ag/AgCl reference electrodes in acetonitrile to measure oxidation potentials and calculate HOMO energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
